An In-Depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis strategies, and reactivity, with a particular focus on its potential as a versatile building block in the development of novel therapeutics. Detailed experimental protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, underpinned by an understanding of the mechanistic principles that govern these transformations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. The introduction of a bromine atom at the 5-position and a cyclopropylmethyl group at the N-1 position of the 2-pyridone ring system, as seen in 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, offers a strategic combination of functionalities. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropylmethyl group can enhance metabolic stability and modulate lipophilicity, properties that are critical in optimizing the pharmacokinetic profiles of drug candidates.
This guide will explore the fundamental chemical and physical characteristics of this compound, providing a solid foundation for its application in synthetic and medicinal chemistry programs.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrNO | [2][3] |
| Molecular Weight | 228.09 g/mol | [2][3] |
| CAS Number | 1114573-41-9 | [2][3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water (predicted). | - |
| logP (predicted) | 2.02 | [2] |
Synthesis and Characterization
While a specific, detailed synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from the general synthesis of N-substituted 2-pyridones. A likely approach involves the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base.
Diagram: Plausible Synthetic Route
Caption: A potential synthetic pathway to the target compound.
Spectroscopic Characterization (Predicted)
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropylmethyl group and the pyridinone ring protons. The protons on the cyclopropyl ring will appear in the upfield region (typically 0.2-1.2 ppm), with the methylene protons of the cyclopropylmethyl group appearing as a doublet. The protons on the pyridinone ring will be in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns dictated by their coupling constants.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the pyridinone ring (around 160-170 ppm), the carbons of the pyridinone ring (100-150 ppm), the methylene carbon of the cyclopropylmethyl group, and the carbons of the cyclopropyl ring.
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the 2-pyridone ring, typically observed in the range of 1650-1690 cm⁻¹. Other significant peaks will correspond to C-H, C=C, and C-N stretching and bending vibrations.
3.1.4. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group and other characteristic cleavages of the pyridinone ring.
Reactivity and Synthetic Utility
The bromine atom at the 5-position of the pyridinone ring is the key to the synthetic versatility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[4] 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with a diverse range of primary and secondary amines, providing access to a library of 5-amino-substituted pyridinone derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the arylamine motif in pharmaceuticals.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step methodologies for the functionalization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.
Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 5-aryl-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Add degassed water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
While specific biological activity data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not widely published, its structural motifs suggest significant potential in drug discovery. The 2-pyridone core is found in numerous compounds with a broad range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The cyclopropyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability and binding affinity.[7]
The ability to readily diversify the 5-position of the pyridinone ring through cross-coupling reactions makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening. The resulting derivatives can be evaluated for their activity against a wide range of biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromo handle and a metabolically favorable cyclopropylmethyl group on a privileged 2-pyridone scaffold provides a powerful platform for the synthesis of novel and diverse molecular entities. The reliable and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the rapid elaboration of this core structure, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising compound in their drug development endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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